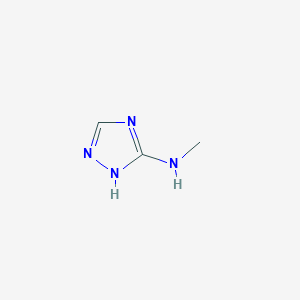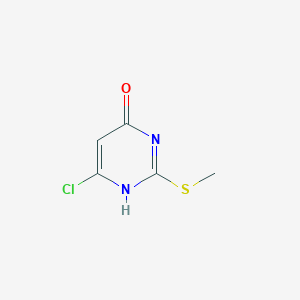
5,7-DICHLOROQUINOLIN-8-YL BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a benzoyloxy group at the 8 position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE typically involves the chlorination of 8-hydroxyquinoline followed by benzoylation. The process begins with the dissolution of 8-hydroxyquinoline in a suitable solvent such as acetic acid. Chlorine gas is then bubbled through the solution until the desired level of chlorination is achieved. The resulting 5,7-dichloro-8-hydroxyquinoline is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5,7-DICHLOROQUINOLIN-8-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .
科学的研究の応用
5,7-DICHLOROQUINOLIN-8-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the benzoyloxy group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at the 5 position.
Uniqueness
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is unique due to the presence of both chlorine atoms and the benzoyloxy group, which confer distinct chemical and biological properties.
特性
CAS番号 |
18193-10-7 |
|---|---|
分子式 |
C16H9Cl2NO2 |
分子量 |
318.2 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |
InChIキー |
ULENYZCLSHUPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)




![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)




